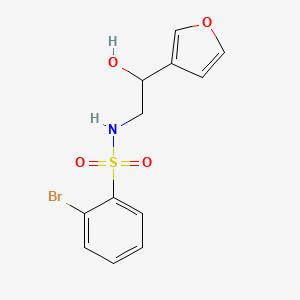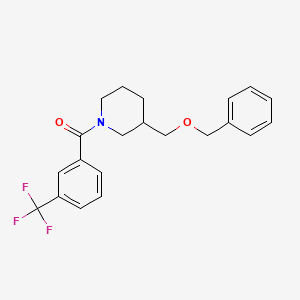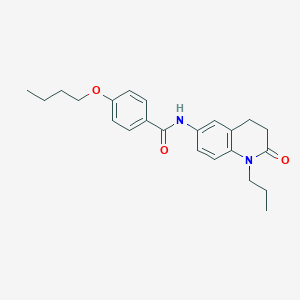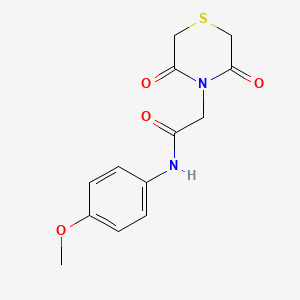![molecular formula C8H17ClN2O3 B3012048 Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride CAS No. 2567502-95-6](/img/structure/B3012048.png)
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic amino acids like L-serine or L-aspartic acid. For instance, the synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was achieved in nine steps from L-serine with an overall yield of 24% . This compound was shown to be reactive in Michael additions and Diels–Alder reactions, which are useful for creating cyclopropyl-containing amino acids in protected form. Similarly, Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate was synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps with an overall yield of about 41% . These methods could potentially be adapted for the synthesis of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride.
Molecular Structure Analysis
The molecular structure of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride would likely feature an amino acid backbone with a methylamino substituent. The papers do not directly discuss the molecular structure of this compound, but they do provide insights into the structure of similar compounds. For example, the structure of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate includes a cyclopropyl group and a protected amino group . The structure of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate includes a chiral center and a protected amino group . These structural features are important for the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions that these compounds can undergo. For example, the compound synthesized in paper is reactive in Michael additions and Diels–Alder reactions, which are useful for constructing complex amino acid derivatives. The synthesis of 4-(methylamino)butanoic acid involved the use of N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide, indicating that the compound can participate in reactions under acidic conditions and with sulfur-containing reagents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride are not directly reported, the properties of similar compounds can provide some insights. The solubility, melting points, and stability of these compounds would be influenced by their functional groups and molecular structure. For instance, the presence of a protected amino group would affect the compound's reactivity and solubility in organic solvents . The synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid suggests that the compound might be synthesized from readily available starting materials and could have applications as intermediates for biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Impurity Identification in Drug Synthesis
Methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride has been identified as an impurity in certain drug syntheses. In a study by Toske et al. (2017), a trace processing impurity in methamphetamine was identified as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This impurity was produced during the synthesis of 1-phenyl-2-propanone from phenylacetic acid and lead (II) acetate, highlighting the compound's relevance in forensic and quality control aspects of pharmaceutical manufacturing (Toske et al., 2017).
Photocatalytic Degradation Studies
The compound has been implicated in studies involving photocatalytic degradation. Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst, where 2-(Methylamino)-1-(4-hydroxyl-3-methylphenyl)ethanol, a structurally similar compound, was identified as an intermediate. This application is significant in environmental chemistry, particularly in the degradation of pharmaceutical agents in water sources (Sakkas et al., 2007).
Synthesis of Medical Compounds
The compound plays a role in the synthesis of medically relevant substances. Bi (1996) documented the synthesis of oxybutynin hydrochloride, an antispasmodic and anticholinergic drug, through processes involving similar chemical structures. Such studies are crucial for the development and optimization of synthesis routes for pharmaceuticals (Bi, 1996).
Drug Metabolism Research
Investigations into the metabolism of certain drugs have also utilized this compound or its derivatives. For example, Crayford and Hutson (1972) explored the metabolism of the herbicide 2-chloro-4-(ethylamino)-6-(1-cyano-1-methylethylamino)-S-triazine in rats, involving processes that are chemically analogous to those involving methyl 2-[4-(methylamino)butanoylamino]acetate; hydrochloride. Such studies are essential for understanding the biotransformation and safety profiles of various substances (Crayford & Hutson, 1972).
Eigenschaften
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;/h9H,3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXJKSVCXXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)







![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)